molecular formula C12H12N2O2 B11889079 8-((Methylamino)methyl)quinoline-5-carboxylic acid CAS No. 82967-31-5

8-((Methylamino)methyl)quinoline-5-carboxylic acid

Cat. No.: B11889079
CAS No.: 82967-31-5
M. Wt: 216.24 g/mol
InChI Key: ANYOBZHUAQKVMZ-UHFFFAOYSA-N
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Description

8-((Methylamino)methyl)quinoline-5-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the development of pharmaceuticals due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Methylamino)methyl)quinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

8-((Methylamino)methyl)quinoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .

Scientific Research Applications

8-((Methylamino)methyl)quinoline-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases like malaria and tuberculosis.

    Industry: Utilized in the development of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((Methylamino)methyl)quinoline-5-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its methylamino and carboxylic acid groups allow for versatile modifications, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

82967-31-5

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

8-(methylaminomethyl)quinoline-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-13-7-8-4-5-10(12(15)16)9-3-2-6-14-11(8)9/h2-6,13H,7H2,1H3,(H,15,16)

InChI Key

ANYOBZHUAQKVMZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C(=C(C=C1)C(=O)O)C=CC=N2

Origin of Product

United States

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